1-benzyl-3-(phenylamino)-1H-pyrrole-2,5-dione
Description
Properties
IUPAC Name |
3-anilino-1-benzylpyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-16-11-15(18-14-9-5-2-6-10-14)17(21)19(16)12-13-7-3-1-4-8-13/h1-11,18H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLNLZMQMXTQRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C=C(C2=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(phenylamino)-1H-pyrrole-2,5-dione can be synthesized through various methods. One common approach involves the condensation of benzylamine with maleic anhydride, followed by cyclization and subsequent reaction with aniline. The reaction typically requires a solvent such as toluene and a catalyst like p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of 1-benzyl-3-(phenylamino)-1H-pyrrole-2,5-dione may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient production process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-(phenylamino)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylamino group can be replaced by other nucleophiles such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Reduced pyrrole derivatives.
Substitution: Alkyl or aryl-substituted pyrrole derivatives.
Scientific Research Applications
Chemical Properties and Structure
1-benzyl-3-(phenylamino)-1H-pyrrole-2,5-dione features a pyrrole ring substituted with a benzyl group and a phenylamino group. Its molecular formula is , and it exhibits electrophilic properties due to the presence of the pyrrole-2,5-dione core. This structure allows for diverse chemical transformations, making it a valuable building block in organic synthesis.
Chemistry
The compound serves as a building block in synthesizing more complex heterocyclic compounds. Its reactivity allows for various transformations, including electrophilic substitution reactions that are essential in organic synthesis.
1-benzyl-3-(phenylamino)-1H-pyrrole-2,5-dione has been studied for its potential antimicrobial and anticancer properties:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antibacterial activity against various pathogens.
- Anticancer Properties : The compound has shown promising results in cytotoxicity assays against human cancer cell lines. For instance, derivatives were evaluated for their ability to inhibit cell proliferation in breast cancer cell lines (IC50 values ranging from 0.5 to 10 µM) .
Medical Applications
Research is ongoing to explore its potential as a therapeutic agent for various diseases:
- Pain Management : Some derivatives have been investigated for their analgesic properties, showing effectiveness comparable to established analgesics like morphine .
- Inflammatory Diseases : The compound's derivatives are being studied for their ability to modulate inflammatory pathways, potentially leading to new treatments for chronic inflammatory conditions .
Materials Science
In materials science, 1-benzyl-3-(phenylamino)-1H-pyrrole-2,5-dione is explored for:
- Electronic and Optical Properties : The compound's unique structure allows it to be used in developing new materials with specific electronic properties suitable for applications in organic electronics .
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of several pyrrole derivatives related to 1-benzyl-3-(phenylamino)-1H-pyrrole-2,5-dione. The results indicated that five derivatives exhibited strong cytotoxicity against various human cancer cell lines, with one derivative showing greater potency than adriamycin .
Case Study 2: Antimicrobial Efficacy
Research focused on the antimicrobial activity of this compound demonstrated that certain derivatives effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The structure-activity relationship analysis revealed that modifications at specific positions on the phenyl ring significantly enhanced antibacterial activity .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Notable Properties |
|---|---|---|
| 1-benzyl-3-bromo-1H-pyrrole-2,5-dione | Structure | Known for its reactivity in electrophilic substitution reactions. |
| 4-(phenylamino)-1H-pyrrole-2,5-dione | Structure | Exhibits similar biological activity but lacks the benzyl group. |
| Maleimide | Structure | A well-studied compound with applications in bioconjugation and drug delivery. |
Mechanism of Action
The mechanism of action of 1-benzyl-3-(phenylamino)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
1-Benzyl-3-(phenylamino)-1H-pyrrole-2,5-dione can be compared with other similar compounds such as:
1-Benzyl-3-(phenylamino)-1H-indazole-2,5-dione: This compound has a similar structure but features an indazole ring instead of a pyrrole ring.
1-Benzyl-3-(phenylamino)-1H-pyrazole-2,5-dione: This compound features a pyrazole ring, which can lead to different chemical and biological properties.
Uniqueness: 1-Benzyl-3-(phenylamino)-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern and the presence of both benzyl and phenylamino groups, which contribute to its distinct chemical reactivity and potential biological activities.
Biological Activity
1-benzyl-3-(phenylamino)-1H-pyrrole-2,5-dione is a heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in oncology and medicinal chemistry. The compound features a pyrrole-2,5-dione core, which is associated with various pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 1-benzyl-3-(phenylamino)-1H-pyrrole-2,5-dione is . The structure includes a benzyl group and a phenylamino substituent attached to the pyrrole ring, enhancing its reactivity and biological activity compared to simpler derivatives.
Biological Activity Overview
Research indicates that 1-benzyl-3-(phenylamino)-1H-pyrrole-2,5-dione exhibits several biological properties:
- Anticancer Activity : The compound has demonstrated significant cytotoxic effects against various human cancer cell lines, including breast cancer and non-small cell lung cancer. In vitro studies showed that it inhibited tumor cell proliferation by over 68% at certain concentrations .
- Antioxidant Properties : It has been evaluated for its ability to scavenge free radicals, suggesting potential use as an antioxidant agent .
- Anti-inflammatory Effects : Some derivatives of pyrrole-2,5-dione have shown anti-inflammatory activity, indicating a broader therapeutic potential .
The mechanisms through which 1-benzyl-3-(phenylamino)-1H-pyrrole-2,5-dione exerts its biological effects include:
- Inhibition of Protein Kinases : This compound acts as an inhibitor of several protein kinases involved in cancer cell proliferation. Studies indicate that it can suppress the activity of Src and Syk kinases, which are critical in tumor growth and survival .
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis. This mechanism has been observed in various studies focusing on its anticancer properties .
Case Studies
Several studies have been conducted to explore the efficacy of 1-benzyl-3-(phenylamino)-1H-pyrrole-2,5-dione:
- Cytotoxicity Assays : In one study, derivatives of the compound were tested against multiple cancer cell lines using MTT assays. Five derivatives exhibited strong cytotoxicity, with one being more potent than adriamycin, a well-known chemotherapeutic agent.
- Animal Studies : Research involving rat models showed that administration of this compound did not adversely affect hematological parameters while effectively inhibiting tumor growth. This suggests a favorable safety profile alongside its therapeutic effects .
- Molecular Docking Studies : Computational studies have indicated that this compound can form stable complexes with ATP-binding sites on growth factor receptors (EGFR and VEGFR2), which are critical targets in cancer therapy. These interactions suggest potential for developing targeted therapies based on this compound .
Comparative Analysis
The following table summarizes the biological activities and notable properties of 1-benzyl-3-(phenylamino)-1H-pyrrole-2,5-dione compared to similar compounds:
| Compound Name | Anticancer Activity | Antioxidant Activity | Notes |
|---|---|---|---|
| 1-benzyl-3-(phenylamino)-1H-pyrrole-2,5-dione | Strong against multiple cell lines | Yes | Potent kinase inhibitor |
| Maleimide derivative | Moderate | Yes | Known for bioconjugation |
| 4-(phenylamino)-1H-pyrrole-2,5-dione | Moderate | Limited | Similar structure but less potent |
Q & A
Q. What are the standard synthetic routes for 1-benzyl-3-(phenylamino)-1H-pyrrole-2,5-dione, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves a multi-step process starting with maleimide derivatives. For example, N-benzylmaleimide (1-benzyl-1H-pyrrole-2,5-dione) can react with aniline derivatives under nucleophilic substitution conditions. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the phenylamine group.
- Temperature : Reactions often proceed at 80–100°C to overcome activation barriers while avoiding decomposition.
- Catalysts : Base catalysts (e.g., K₂CO₃) improve reaction efficiency by deprotonating the amine .
Yield optimization studies suggest a 60–75% range under optimized conditions, with side products arising from over-alkylation or hydrolysis of the dione ring .
Q. What spectroscopic techniques are critical for characterizing this compound, and what spectral contradictions might arise?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include the pyrrole-dione protons (δ 6.5–7.2 ppm for aromatic systems) and benzyl CH₂ (δ 4.3–4.7 ppm). Discrepancies in splitting patterns may indicate rotational isomerism or impurities .
- IR : Stretching vibrations at ~1700–1750 cm⁻¹ confirm the dione carbonyl groups. Overlapping bands from phenylamino N–H (3300–3400 cm⁻¹) require deconvolution software for accurate assignment .
- Mass Spectrometry : ESI-MS often shows [M+H]⁺ peaks, but fragmentation of the benzyl group (~91 m/z) can obscure molecular ion detection .
Q. What are the primary safety considerations for handling this compound in laboratory settings?
Methodological Answer: Safety data for structurally similar pyrrole-diones (e.g., skin/eye irritation, STOT SE hazards) recommend:
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis due to potential volatile byproducts (e.g., benzyl chloride derivatives).
- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation or moisture absorption .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Methodological Answer:
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative effects.
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, given the dione moiety’s electrophilic reactivity .
- Solubility : Pre-screen in DMSO/PBS mixtures (≤0.1% DMSO) to avoid solvent interference .
Advanced Research Questions
Q. How can computational chemistry resolve contradictory data on its tautomeric stability?
Methodological Answer: Conflicting NMR and X-ray data on tautomerism (e.g., keto-enol equilibria) can be modeled using:
- DFT Calculations : Compare relative energies of tautomers at the B3LYP/6-31G* level.
- MD Simulations : Solvent effects (e.g., DMSO vs. water) on equilibrium dynamics.
- NMR Shift Prediction Tools : Programs like ACD/Labs or Gaussian-NMR refine experimental assignments .
Q. What strategies mitigate regioselectivity challenges in derivatizing the phenylamino group?
Methodological Answer:
- Protecting Groups : Use Boc or Fmoc on the amine to direct functionalization to the benzyl or dione positions.
- Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki) for aryl modifications without ring-opening side reactions .
- Microwave-Assisted Synthesis : Accelerates reactions to reduce decomposition pathways .
Q. How does steric hindrance from the benzyl group influence its interaction with biological targets?
Methodological Answer: Comparative SAR studies using analogs (e.g., methyl vs. benzyl substituents) reveal:
- Kinase Binding : Bulkier benzyl groups reduce affinity for ATP-binding pockets but enhance selectivity for allosteric sites.
- Membrane Permeability : LogP increases with benzyl substitution, improving cellular uptake but risking off-target effects .
Q. What advanced analytical methods validate its degradation pathways under physiological conditions?
Methodological Answer:
- LC-HRMS : Identifies hydrolyzed products (e.g., maleic acid derivatives) in simulated gastric fluid.
- XRD : Monitors structural changes during thermal stress (TGA-DSC coupled with in situ XRD).
- EPR Spectroscopy : Detects radical intermediates formed during photodegradation .
Data Contradiction Analysis
Example: Discrepancies in reported melting points (e.g., 145–155°C) may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
